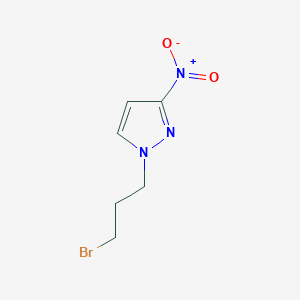

1-(3-bromopropyl)-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-(3-bromopropyl)-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIYOBJOTYUNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Overview: The Importance of Regiocontrol in Pyrazole Functionalization

An In-Depth Technical Guide to the Synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for regioselectivity, and best practices for purification and characterization, ensuring a reproducible and high-yielding outcome.

The target molecule, 1-(3-bromopropyl)-3-nitro-1H-pyrazole, is synthesized via the N-alkylation of a 3-nitro-1H-pyrazole precursor. Pyrazoles are five-membered heterocyclic systems containing two adjacent nitrogen atoms. In an unsymmetrically substituted pyrazole, such as 3-nitro-1H-pyrazole, these two nitrogens (N1 and N2) are electronically and sterically distinct. Consequently, direct alkylation can lead to a mixture of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer.

Achieving high regioselectivity is the primary challenge in this synthesis. The outcome of the alkylation is governed by a delicate interplay of factors including:

-

Electronic Effects: The electron-withdrawing nature of the nitro group at the C3 position reduces the electron density of the adjacent N2 nitrogen, making the more distant N1 nitrogen more nucleophilic.

-

Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the alkylating agent to the N2 position, favoring alkylation at the less hindered N1 position.[1]

-

Reaction Conditions: The choice of base, solvent, and counterion can significantly influence the reaction's regioselectivity.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.[1]

This guide presents a two-stage synthesis that first prepares the 3-nitro-1H-pyrazole core and then selectively alkylates the N1 position.

Synthesis Pathway Overview

The overall synthetic route is a two-step process starting from pyrazole.

Stage 1: Synthesis of 3-Nitro-1H-pyrazole

The synthesis of the 3-nitro-1H-pyrazole precursor is a well-established procedure that proceeds in two phases: the nitration of pyrazole to form an N-nitropyrazole intermediate, followed by a thermal Dimroth-type rearrangement to yield the C-nitrated product.[2] A one-pot adaptation of this method avoids the isolation of the potentially unstable N-nitropyrazole intermediate.[2]

Reaction Mechanism

The reaction begins with the nitration of the pyrazole ring at the N1 position using a nitrating agent. The resulting 1-nitropyrazole is then heated in a high-boiling solvent. This thermal energy induces a rearrangement, migrating the nitro group from the nitrogen to the C3 position of the pyrazole ring to form the thermodynamically more stable product.[3]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Nitropyrazole | 113.07 | 3.45 g | 30.5 | Starting Material |

| Benzonitrile | 103.12 | 33 mL | - | High-boiling Solvent |

| Hexane | - | ~200 mL | - | Anti-solvent |

Procedure:

-

Reaction Setup: A 100 mL round-bottomed flask is charged with 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL). The flask is equipped with a magnetic stir bar and a reflux condenser.

-

Thermal Rearrangement: The mixture is heated to 180 °C with vigorous stirring. The reaction is maintained at this temperature for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation: Upon completion, the reaction mixture is allowed to cool to room temperature. As it cools, the product may begin to precipitate. The cooled mixture is then diluted with hexane (~175 mL) to induce full precipitation of the product.

-

Isolation: The suspension is stirred for an additional 20 minutes at room temperature. The precipitated solid is collected by vacuum filtration through a Büchner funnel.

-

Washing and Drying: The filter cake is washed thoroughly with additional portions of hexane to remove residual benzonitrile. The collected tan solid is then dried under high vacuum to afford 3-nitro-1H-pyrazole.

-

Characterization: The typical yield is around 91%.[3] The product can be characterized by NMR spectroscopy. ¹H NMR (DMSO-d₆): δ 13.94 (br s, 1H, NH), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H).[3]

Stage 2: N-Alkylation to Yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole

This stage involves the crucial N-alkylation step. The selection of a strong base and a polar aprotic solvent is key to promoting the formation of the desired N1-alkylated regioisomer. Sodium hydride (NaH) is a suitable non-nucleophilic strong base that irreversibly deprotonates the pyrazole.

Alkylation Workflow and Mechanism

The workflow begins with the deprotonation of 3-nitro-1H-pyrazole to form a sodium pyrazolide salt. This anionic intermediate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in a classic SN2 reaction. Using a large excess of 1,3-dibromopropane helps to minimize the potential side reaction of a second substitution, which would lead to a dimeric by-product.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Nitro-1H-pyrazole | 113.07 | 1.13 g | 10.0 | Starting Material |

| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11.0 | Base |

| 1,3-Dibromopropane | 201.86 | 6.05 g (3.0 mL) | 30.0 | Alkylating Agent |

| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - | Solvent |

| Ethyl Acetate | - | ~200 mL | - | Extraction Solvent |

| Saturated aq. NH₄Cl | - | ~50 mL | - | Quenching Agent |

| Brine | - | ~50 mL | - | Washing Agent |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | Drying Agent |

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet.

-

Reagent Addition: Add anhydrous DMF (30 mL) to the flask. Cool the suspension to 0 °C in an ice bath. Dissolve 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes after the addition is complete, during which time hydrogen gas will evolve.

-

Alkylation: Add 1,3-dibromopropane (3.0 mL, 30.0 mmol) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up & Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution (~50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will likely be an oil containing residual 1,3-dibromopropane and potentially the N2-isomer. Purification is best achieved by flash column chromatography on silica gel.[1]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point for elution. The fractions should be monitored by TLC.

-

Note: Pyrazoles can sometimes be slightly basic and interact with the acidic silica gel. If poor separation or tailing is observed, the silica gel can be pre-treated by slurrying it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before packing the column.[4]

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole as a purified oil or solid.

References

- BenchChem. (2025).

- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.

- Guidechem. (2023). How to Synthesize 3-Nitro-1H-pyrazole in One Pot?.

- ChemicalBook. 3-Nitro-1H-pyrazole synthesis.

Sources

A Technical Guide to the Chemical Properties and Applications of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, a key heterocyclic building block in modern chemical synthesis. The document details its physicochemical properties, outlines robust synthetic protocols with mechanistic insights, and explores its chemical reactivity and broad utility in research and development, particularly within the field of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic strategies.

Section 1: Introduction to the Pyrazole Scaffold and the Subject Compound

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry.[1] It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules and FDA-approved drugs.[1][2] The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile template for designing molecules with tailored biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3]

The subject of this guide, 1-(3-bromopropyl)-3-nitro-1H-pyrazole , combines three critical functional moieties onto a single, stable scaffold:

-

The 1H-Pyrazole Core: Provides a rigid, aromatic platform with defined stereoelectronic features.

-

The C3-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the pyrazole ring and can serve as a synthetic handle for further transformations (e.g., reduction to an amine).

-

The N1-(3-Bromopropyl) Chain: A flexible alkyl linker terminating in a reactive bromide, an excellent leaving group for nucleophilic substitution reactions. This feature makes the compound an ideal intermediate for covalently linking the nitropyrazole pharmacophore to other molecules of interest.

This strategic combination of functionalities makes 1-(3-bromopropyl)-3-nitro-1H-pyrazole a highly valuable and versatile building block for constructing complex molecular architectures.

Section 2: Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and calculated properties for 1-(3-bromopropyl)-3-nitro-1H-pyrazole are summarized below.

| Property | Value | Source |

| CAS Number | 1250489-44-1 | [4] |

| Molecular Formula | C₆H₈BrN₃O₂ | [4] |

| Molecular Weight | 234.05 g/mol | [4] |

| IUPAC Name | 1-(3-bromopropyl)-3-nitro-1H-pyrazole | |

| SMILES | O=[O-] | [4] |

| Appearance | (Predicted) White to off-white solid or oil |

Section 3: Synthesis and Mechanistic Insights

The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is primarily achieved through the regioselective N-alkylation of the 3-nitro-1H-pyrazole precursor. The overall synthetic strategy is a two-stage process, beginning with the synthesis of the pyrazole core followed by the introduction of the bromopropyl side chain.

Caption: General two-stage synthetic workflow.

Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor

The starting material, 3-nitro-1H-pyrazole, is itself an important intermediate. A typical synthesis involves a two-step reaction where pyrazole is first nitrated to yield N-nitropyrazole.[5] This intermediate is then rearranged, often in a high-boiling point organic solvent, to furnish the more stable C-nitrated product, 3-nitro-1H-pyrazole.[5] This method circumvents the challenges of direct C-nitration and provides a reliable route to the required precursor.

Stage 2: Regioselective N1-Alkylation

The critical step in synthesizing the title compound is the regioselective alkylation of the 3-nitro-1H-pyrazole ring. The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially be alkylated.

Causality of Regioselectivity: The desired N1-alkylation is highly favored over N2-alkylation. This selectivity is governed by a combination of electronic and steric factors. The potent electron-withdrawing nitro group at the C3 position significantly influences the electron density and steric environment of the adjacent N2 nitrogen, thereby directing the incoming alkylating agent to the more accessible and electronically favorable N1 position.[1]

Detailed Experimental Protocol for N-Alkylation

The following protocol is adapted from general procedures for the highly regioselective N-alkylation of substituted pyrazoles.[2]

Caption: Step-by-step N-alkylation workflow.

-

Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (iPr₂NEt, 1.2 equiv), to the solution. The base deprotonates the pyrazole at the N1 position, generating the nucleophilic pyrazolide anion.

-

Electrophile Addition: Add the alkylating agent, 1,3-dibromopropane (1.05-1.2 equiv), to the reaction mixture. Using a slight excess of the dibromoalkane can help drive the reaction to completion while minimizing diarylation byproducts.

-

Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature (25 °C). The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or by analyzing small aliquots via ¹H NMR until the starting pyrazole is consumed.[2] This step is crucial for ensuring the reaction has gone to completion and for determining the optimal reaction time.

-

Workup: Upon completion, pour the reaction mixture into ice water. This step quenches the reaction and precipitates the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine to remove residual DMSO and salts, and dried over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-bromopropyl)-3-nitro-1H-pyrazole.

Section 4: Spectroscopic and Analytical Characterization

Structural confirmation of the final product is achieved through standard spectroscopic techniques. While a specific experimental spectrum is not publicly available, the expected data can be reliably predicted based on analogous structures reported in the literature.[2]

| Technique | Expected Observations |

| ¹H NMR | - Pyrazole Protons: Two distinct doublets in the aromatic region (~7.0-7.7 ppm), corresponding to the protons at the C4 and C5 positions.[2]- Propyl Protons: Three signals in the aliphatic region: a triplet for the N-CH₂ group (~4.5 ppm), a triplet for the Br-CH₂ group (~3.5 ppm), and a multiplet (quintet or sextet) for the central -CH₂- group (~2.5-3.0 ppm). |

| ¹³C NMR | - Pyrazole Carbons: Three signals in the aromatic/heteroaromatic region (~100-160 ppm).[2]- Propyl Carbons: Three distinct signals in the aliphatic region corresponding to the N-CH₂, central -CH₂-, and Br-CH₂ carbons. |

| IR Spectroscopy | - Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands (~1550 cm⁻¹ and ~1350 cm⁻¹).[6]- Pyrazole Ring: C=N stretching vibrations (~1590 cm⁻¹).[7]- Alkyl C-H: Stretching vibrations (~2850-3000 cm⁻¹). |

| Mass Spec. | - Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity) corresponding to the molecular weight of 234.05 Da. |

Section 5: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(3-bromopropyl)-3-nitro-1H-pyrazole lies in its bifunctional nature. The terminal bromine atom is the primary site of reactivity, serving as a handle for introducing the nitropyrazole moiety into larger molecules.

Caption: Core reactivity via nucleophilic substitution.

Nucleophilic Substitution: The carbon atom bonded to the bromine is electrophilic and is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This Sₙ2 reaction proceeds readily, displacing the bromide and forming a new carbon-nucleophile bond. This allows for the straightforward conjugation of the nitropyrazole unit to other scaffolds, making it an invaluable tool in programs focused on structure-activity relationship (SAR) studies.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a secondary site for functionalization, enabling the synthesis of a different class of derivatives and further expanding the compound's synthetic utility.

Section 6: Applications in Research and Development

The pyrazole core is a key feature in numerous pharmaceuticals.[2] Consequently, intermediates like 1-(3-bromopropyl)-3-nitro-1H-pyrazole are of significant interest to the drug discovery and development sector.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal fragment for building larger, more potent drug candidates. The nitropyrazole core can be optimized for binding to a biological target, while the propyl linker provides a vector for attaching other fragments or solubilizing groups.

-

Combinatorial Chemistry: The reactive handle allows for the rapid generation of compound libraries. By reacting the parent molecule with an array of different nucleophiles, researchers can efficiently produce a diverse set of analogues for high-throughput screening.

-

Materials Science: Nitrogen-rich heterocyclic compounds are also of interest in the field of energetic materials.[5] While the primary application discussed here is pharmaceutical, the inherent properties of the nitropyrazole moiety suggest potential utility in other areas of chemical research.

Section 7: Conclusion

1-(3-bromopropyl)-3-nitro-1H-pyrazole is a strategically designed synthetic intermediate that offers a powerful combination of a pharmacologically relevant heterocyclic core and a versatile reactive handle. Its synthesis is well-understood and proceeds with high regioselectivity, a key consideration in process development. The compound's predictable reactivity and bifunctional nature make it an exceptionally valuable tool for chemists in academia and industry, enabling the efficient construction of novel molecules for drug discovery, agrochemicals, and materials science.

References

-

ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

-

Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

-

NIH PubChem. 3-Nitropyrazole. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][8]triazin-7(6H)-ones and Derivatives. [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

-

TSI Journals. The Recent Development of the Pyrazoles : A Review. [Link]

Sources

- 1. 1-Heptyl-3-nitro-1H-pyrazole|High-Quality Research Chemical [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. 1250489-44-1|1-(3-Bromopropyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

1-(3-bromopropyl)-3-nitro-1H-pyrazole molecular weight

An In-depth Technical Guide to 1-(3-bromopropyl)-3-nitro-1H-pyrazole: Synthesis, Characterization, and Application in Drug Discovery

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs used to treat a wide array of diseases, from cancer to viral infections and inflammatory conditions.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. This guide provides a detailed technical overview of a specific, functionalized pyrazole derivative: 1-(3-bromopropyl)-3-nitro-1H-pyrazole .

This compound is not merely a static molecule but a versatile chemical tool designed for purpose-driven research. The inclusion of a 3-nitro group significantly modulates the electronic character of the pyrazole ring, while the 1-(3-bromopropyl) substituent serves as a reactive handle for covalent linkage or further chemical elaboration. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, and strategic applications in modern pharmaceutical science.

Core Compound Profile

A thorough understanding of a molecule begins with its fundamental physicochemical properties. These data are critical for experimental design, from reaction stoichiometry to analytical method development.

| Property | Value | Source |

| Molecular Weight | 234.05 g/mol | [3] |

| Molecular Formula | C₆H₈BrN₃O₂ | [3] |

| CAS Number | 1250489-44-1 | [3] |

| SMILES | O=C=C1)[O-] | [3] |

| Appearance | (Predicted) Off-white to yellow solid | N/A |

Strategic Rationale in Medicinal Chemistry

The structure of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is a deliberate convergence of three key functional motifs, each with a specific purpose in drug discovery workflows.

-

The Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a proven bio-isostere for various functional groups and a potent pharmacophore in its own right. It is a key component in drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[1]

-

The 3-Nitro Group : The nitro group is a strong electron-withdrawing group. Its placement at the C3 position significantly influences the acidity of the pyrazole N-H proton (in its precursor) and modulates the electron density of the ring system. This electronic perturbation can alter the molecule's binding affinity and metabolic stability.

-

The 1-(3-Bromopropyl) Chain : This is the molecule's reactive component. The terminal bromine atom on a flexible propyl chain makes it an ideal electrophile for alkylation reactions. This "linker" functionality is crucial for applications such as fragment-based lead discovery (FBLD), covalent inhibitor design, or the synthesis of PROTACs (Proteolysis Targeting Chimeras).

The logical relationship between these components is illustrated below.

Caption: Logical diagram of the structure-function relationship in 1-(3-bromopropyl)-3-nitro-1H-pyrazole.

Proposed Synthesis Pathway and Experimental Protocols

The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole can be logically achieved in a two-step sequence starting from the commercially available 3-nitro-1H-pyrazole. This approach ensures regiochemical control, as direct alkylation of the unsymmetrical pyrazole ring can lead to a mixture of N1 and N2 isomers.

Caption: Proposed workflow for the synthesis of the target compound.

Protocol 3.1: Synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole

This protocol is based on standard N-alkylation procedures for nitrogen-containing heterocycles. The causality for this choice rests on its reliability and high yield potential. The use of a base is critical to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of 1,3-dibromopropane.

Materials:

-

1,3-dibromopropane (3.0-5.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1-0.2 M concentration relative to the pyrazole).

-

Reagent Addition: Add 1,3-dibromopropane (3.0 eq) to the stirring mixture. Using an excess of the dibromoalkane is a key experimental choice to minimize the formation of the undesired bis-alkylated dimer.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid K₂CO₃ and wash the solid with a small amount of DCM or EtOAc.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.

-

Dissolve the resulting crude oil in DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x). This removes any acidic impurities and residual inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product is typically a non-polar compound, eluting at low to moderate EtOAc concentrations.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole as a solid or viscous oil.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, and three distinct methylene (-CH₂-) groups of the propyl chain. The methylene group adjacent to the bromine will be the most downfield. | Confirms the covalent structure and regiochemistry. |

| ¹³C NMR | Peaks for all 6 unique carbon atoms in the molecule. | Provides evidence for the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (234.05 Da), with a characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1). | Confirms the molecular weight and elemental composition (presence of bromine).[6] |

| HPLC | A single major peak, indicating the purity of the compound (typically >95%). | Quantifies the purity of the final product. |

Applications in Drug Development

The utility of 1-(3-bromopropyl)-3-nitro-1H-pyrazole lies in its potential as a versatile intermediate and building block in several advanced drug discovery paradigms.

-

Fragment-Based Lead Discovery (FBLD): The molecule can be screened as part of a fragment library. If it shows binding to a protein target, the bromopropyl handle provides a ready vector for "fragment growing" or "fragment linking" to generate more potent leads.

-

Synthesis of Covalent Inhibitors: The electrophilic bromopropyl group can be used to form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, histidine) in a protein's active site. This is a powerful strategy for achieving high potency and prolonged duration of action.

-

Development of Chemical Probes: By replacing the bromine with a reporter tag (e.g., a fluorophore, biotin) via nucleophilic substitution, this molecule can be converted into a chemical probe to study the localization and interactions of a target protein.

-

Intermediate for Library Synthesis: The compound is an ideal starting point for parallel synthesis. The bromine can be displaced by a wide variety of nucleophiles (amines, thiols, alcohols) to rapidly generate a diverse library of related compounds for structure-activity relationship (SAR) studies.[7]

Conclusion

1-(3-bromopropyl)-3-nitro-1H-pyrazole is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. Its synthesis is straightforward, leveraging established and reliable chemical transformations. The convergence of a biologically relevant pyrazole core, an electronically-tuning nitro group, and a versatile reactive linker makes it a valuable asset for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary to synthesize, characterize, and strategically deploy this potent building block in the pursuit of new medicines.

References

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

PMC (PubMed Central). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

PubChem. 1-(3-bromopropyl)-1h-pyrazole hydrobromide. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

PMC (PubMed Central). Current status of pyrazole and its biological activities. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

-

PubChem. 3-Nitropyrazole. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1250489-44-1|1-(3-Bromopropyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 1-(3-bromopropyl)-3-nitro-1H-pyrazole

Introduction

1-(3-bromopropyl)-3-nitro-1H-pyrazole, with CAS Number 1250489-44-1, is a functionalized heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure combines a pyrazole core, a versatile scaffold in drug discovery, with a reactive 3-bromopropyl chain and an electron-withdrawing nitro group. This unique combination of functional groups suggests its potential as a key intermediate for the synthesis of more complex molecules with diverse biological activities or specific material properties.

This guide provides a detailed, predictive analysis of the spectroscopic data for 1-(3-bromopropyl)-3-nitro-1H-pyrazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a reliable, predicted spectroscopic profile. This approach offers researchers and drug development professionals a robust framework for the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The logical workflow for the spectroscopic analysis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole begins with a thorough understanding of its molecular structure and the expected influence of each component on the resulting spectra.

Caption: Molecular Structure of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(3-bromopropyl)-3-nitro-1H-pyrazole are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons and the protons of the 3-bromopropyl chain. The electron-withdrawing nitro group at the C3 position will significantly deshield the adjacent ring proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-5 | 8.0 - 8.3 | d | ~2.5 - 3.0 | Deshielded by the adjacent N1 and the electron-withdrawing nitro group at C3. Coupled to H-4. |

| H-4 | 7.0 - 7.3 | d | ~2.5 - 3.0 | Shielded relative to H-5. Coupled to H-5. |

| N-CH₂ (α) | 4.4 - 4.7 | t | ~6.5 - 7.0 | Deshielded due to attachment to the pyrazole nitrogen. Coupled to the adjacent CH₂ group. |

| Br-CH₂ (γ) | 3.4 - 3.7 | t | ~6.5 - 7.0 | Deshielded by the electronegative bromine atom. Coupled to the adjacent CH₂ group. |

| -CH₂- (β) | 2.3 - 2.6 | p | ~6.5 - 7.0 | Shielded relative to the α and γ methylene groups. Appears as a pentet due to coupling with both adjacent CH₂ groups. |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on each unique carbon environment in the molecule. The spectrum is typically acquired with proton decoupling, resulting in singlet signals for each carbon.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | 155 - 160 | Significantly deshielded due to the attachment of the electron-withdrawing nitro group. |

| C-5 | 135 - 140 | Deshielded due to its position in the aromatic pyrazole ring. |

| C-4 | 110 - 115 | Shielded relative to C-3 and C-5. |

| N-CH₂ (α) | 48 - 52 | Typical range for a carbon attached to a nitrogen atom in a heterocyclic ring. |

| Br-CH₂ (γ) | 30 - 35 | Influenced by the electronegative bromine atom. |

| -CH₂- (β) | 30 - 35 | Aliphatic carbon in the propyl chain. |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (pyrazole ring) | 3100 - 3150 | Medium | Aromatic C-H stretch |

| C-H (alkyl chain) | 2850 - 3000 | Medium | Aliphatic C-H stretch |

| C=N (pyrazole ring) | 1590 - 1620 | Medium | C=N stretch |

| NO₂ (asymmetric) | 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| NO₂ (symmetric) | 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| C-N | 1180 - 1220 | Medium | C-N stretch |

| C-Br | 550 - 650 | Medium-Strong | C-Br stretch |

The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(3-bromopropyl)-3-nitro-1H-pyrazole (C₆H₈BrN₃O₂), the molecular weight is approximately 234.05 g/mol .

Predicted Molecular Ion Peak:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 233 and an M+2 peak at m/z 235 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of the bromopropyl side chain: A significant fragment would correspond to the loss of the entire 3-bromopropyl group, resulting in a nitropyrazole cation.

-

Cleavage of the propyl chain: Fragmentation at different points along the propyl chain will lead to various smaller fragments.

-

Loss of the nitro group: The loss of NO₂ (46 Da) is a common fragmentation pathway for nitroaromatic compounds.

-

Ring cleavage: The pyrazole ring itself can undergo fragmentation.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol: A General Approach to Synthesis

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-nitropyrazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents).

-

Alkylation: To the resulting mixture, add 1,3-dibromopropane (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

This in-depth technical guide provides a comprehensive, predicted spectroscopic profile of 1-(3-bromopropyl)-3-nitro-1H-pyrazole. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide offers a solid foundation for researchers in the identification and characterization of this molecule. The predicted NMR, IR, and MS data, along with the general synthetic protocol, will be invaluable for scientists working on the synthesis and application of novel pyrazole derivatives in drug discovery and materials science. It is important to re-emphasize that this guide is predictive, and experimental verification of these spectral data is a necessary next step for the definitive characterization of this compound.

References

- Acrem. (2013).

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- ResearchGate. (2025, August 6). (PDF) Nitropyrazoles.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table. shifts (ppm) of C-nitropyrazoles [35]. | Download Table.

Sources

The Bifunctional Utility of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole in Drug Discovery: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on privileged bifunctional scaffolds. 1-(3-bromopropyl)-3-nitro-1H-pyrazole (CAS: 1250489-44-1) represents a highly versatile building block that merges a biologically active pharmacophore with a reactive aliphatic linker[1][2].

As a Senior Application Scientist, I evaluate this compound not merely as a static chemical entity, but as a dynamic molecular tool. The 3-nitro-1H-pyrazole core is a proven modulator of necroptotic cell death and a potent hypoxia-selective radiosensitizer[3][4]. Simultaneously, the 3-bromopropyl moiety serves as an optimal spatial linker, enabling rapid

Core Pharmacological Mechanisms: The 3-Nitro-1H-Pyrazole Scaffold

The biological activity of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is fundamentally driven by the electronic and structural properties of the nitropyrazole ring.

Allosteric Inhibition of RIP1 Kinase (Necroptosis)

Receptor Interacting Protein 1 (RIP1) kinase is the master regulator of necroptosis—a highly inflammatory, programmed form of necrosis implicated in ischemic injuries and neurodegeneration[5]. 3-nitro-1H-pyrazole derivatives have been identified as potent, highly selective inhibitors of RIP1 kinase[3][6].

Mechanistic Causality: The 3-nitro-1H-pyrazole core acts as a hydrogen-bond acceptor and donor system. Crystallographic docking studies reveal that the pyrazole ring inserts deeply into the allosteric hydrophobic pocket of RIP1 kinase. Specifically, the nitro group and the pyrazole nitrogen form critical bidentate hydrogen bonds with the Asp156 residue of the kinase, locking the enzyme in an inactive conformation and preventing the phosphorylation of downstream targets like MLKL[5].

Figure 1: RIP1 Kinase Necroptosis Pathway and Allosteric Inhibition by 3-Nitro-1H-Pyrazoles.

Hypoxia-Selective Radiosensitization

Solid tumors frequently outgrow their vascular supply, creating hypoxic microenvironments that are highly resistant to standard radiation therapy. 3-nitropyrazoles function as bioreductively activated cytotoxins and radiosensitizers[4][7].

Mechanistic Causality: The nitro group is highly electron-affinic. In well-oxygenated (normoxic) cells, cellular reductases transfer one electron to the nitropyrazole, creating a nitro radical anion (

Figure 2: Bioreductive Activation of 3-Nitropyrazoles in Hypoxic Tumor Microenvironments.

Quantitative Data Summaries

The following tables summarize the biological efficacy of the 3-nitro-1H-pyrazole class, establishing the baseline metrics that researchers aim to optimize when utilizing the 1-(3-bromopropyl) linker for derivatization.

Table 1: RIP1 Kinase Inhibition and Cellular Necroptosis Activity [5][6]

| Compound | RIP1 Kinase

Table 2: Hypoxic Radiosensitization Potency of 3-Nitropyrazoles [4][7][8]

| Compound Class | One-Electron Reduction Potential (

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality and a validation checkpoint.

Protocol A: Nucleophilic Functionalization of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole

This protocol details the conjugation of the bromopropyl linker to a secondary amine (e.g., a piperazine derivative) to generate a targeted RIP1 inhibitor.

-

Preparation: Dissolve 1.0 eq of 1-(3-bromopropyl)-3-nitro-1H-pyrazole and 1.2 eq of the target secondary amine in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the

displacement of the primary bromide.

-

-

Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (

) and a catalytic amount (0.1 eq) of Potassium Iodide (KI).-

Causality:

acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward. KI facilitates a Finkelstein reaction in situ, temporarily converting the alkyl bromide to a more reactive alkyl iodide, significantly lowering the activation energy.

-

-

Reaction: Stir the suspension at 60°C under a nitrogen atmosphere for 12 hours.

-

Validation Checkpoint (LC-MS): Sample the reaction. The disappearance of the distinctive 1:1 isotopic bromine doublet (

and -

Workup: Quench with cold water to precipitate the product. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over

, and concentrate under vacuum.

Protocol B: In Vitro Cell Necroptosis Inhibitory Assay (HT29 Cells)

To evaluate the biological activity of the synthesized derivatives, a TSZ-induced necroptosis assay is utilized[5].

-

Cell Culture: Seed human colon adenocarcinoma (HT29) cells in a 96-well plate at a density of

cells/well.-

Causality: HT29 cells are explicitly chosen because they constitutively express high endogenous levels of RIP3 and MLKL, the essential downstream executioners of necroptosis[5].

-

-

Pre-treatment: Incubate cells with varying concentrations of the synthesized 3-nitropyrazole derivative (0.01 µM to 10 µM) for 1 hour.

-

Necroptosis Induction (TSZ): Add the TSZ cocktail: TNF-

(20 ng/mL), Smac mimetic (100 nM), and Z-VAD-FMK (20 µM).-

Causality: TNF-

triggers the death receptor. Smac mimetic degrades cIAPs (preventing cell survival signaling). Crucially, Z-VAD-FMK is a pan-caspase inhibitor that blocks apoptosis. By inhibiting caspase-8, the cell is forced into the RIP1-dependent necroptotic pathway, isolating the target variable[5].

-

-

Validation Checkpoint (Control): Include a well treated with Necrostatin-1 (Nec-1) (positive control,

)[5]. If Nec-1 fails to rescue cell viability, the TSZ induction protocol has failed or the cells have lost MLKL expression. -

Readout: After 24 hours, measure cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo). Calculate the

using non-linear regression analysis.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des.[Link]

-

Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. PubMed (NIH).[Link]

-

Enhancement of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) toxicity by acetohydroxamic acid analogues of 3-nitropyrazole in vitro. PubMed (NIH).[Link]

-

Radiosensitization by acetohydroxamic acid derivatives of 3-nitropyrazole. PubMed (NIH). [Link]

-

1-(3-bromopropyl)-3-nitro-1H-pyrazole, 95% | Chem Pure - Chembeez. Chembeez.[Link]

Sources

- 1. 4-bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. 1-(3-bromopropyl)-3-nitro-1H-pyrazole_1250489-44-1_B803413_ãè±èæ ååç½ã [mdfcw.com]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radiosensitization by acetohydroxamic acid derivatives of 3-nitropyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) toxicity by acetohydroxamic acid analogues of 3-nitropyrazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Design and Application of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into a specific, highly functionalized subset: 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives and their analogs. We will explore the strategic considerations behind their synthesis, focusing on the critical challenge of regioselectivity in N-alkylation. Furthermore, this paper will illuminate the structure-activity relationships (SAR) that govern their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols, data-driven insights, and workflow visualizations are provided to empower researchers in their quest to develop novel therapeutics based on this promising molecular framework.

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. The pyrazole nucleus is a key component in drugs with a wide array of therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial compounds.[3][4][5]

The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of its pharmacological profile. The 3-nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties of the ring and introduce new interaction possibilities with biological targets. The 1-(3-bromopropyl) substituent provides a reactive handle for further derivatization, enabling the exploration of a vast chemical space and the development of targeted covalent inhibitors or bifunctional molecules. This guide will focus on the synthesis, properties, and potential applications of this intriguing class of compounds.

Synthetic Strategies: Navigating the Regioselectivity of N-Alkylation

The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation. The two nitrogen atoms in the pyrazole ring, N1 and N2, exhibit different degrees of nucleophilicity, which can be influenced by both steric and electronic factors.

The Precursor: Synthesis of 3-Nitro-1H-pyrazole

The journey begins with the synthesis of the key precursor, 3-nitro-1H-pyrazole. A common and effective method involves a two-step process starting from pyrazole:

-

N-Nitration: Pyrazole is first treated with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to yield 1-nitro-1H-pyrazole.

-

Thermal Rearrangement: The 1-nitro-1H-pyrazole is then subjected to thermal rearrangement, typically by heating in a high-boiling solvent like benzonitrile, to furnish the desired 3-nitro-1H-pyrazole.[6]

N-Alkylation with 1,3-Dibromopropane: A Regioselective Challenge

The subsequent N-alkylation of 3-nitro-1H-pyrazole with 1,3-dibromopropane can potentially yield two regioisomers: the desired 1-(3-bromopropyl)-3-nitro-1H-pyrazole and the isomeric 1-(3-bromopropyl)-5-nitro-1H-pyrazole. The outcome of this reaction is governed by a delicate interplay of factors:

-

Steric Hindrance: The substituent at the 3-position can sterically hinder the adjacent N2 nitrogen, favoring alkylation at the more accessible N1 position.

-

Electronic Effects: The electron-withdrawing nature of the nitro group at the 3-position decreases the electron density at the adjacent N2 atom, making the N1 atom the more nucleophilic site.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.

Experimental Protocol: Synthesis of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole

The following is a generalized, yet robust, protocol for the N-alkylation of 3-nitro-1H-pyrazole. Optimization may be required based on laboratory conditions and desired purity.

Materials:

-

3-Nitro-1H-pyrazole

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole.

Structure-Activity Relationships (SAR) and Biological Potential

The strategic placement of the 3-nitro and 1-(3-bromopropyl) substituents on the pyrazole core imparts a unique set of properties that can be exploited for drug design.

The Role of the 3-Nitro Group

The electron-withdrawing nitro group can significantly enhance the biological activity of the pyrazole scaffold. It can:

-

Increase Potency: By modulating the electronic environment of the pyrazole ring, the nitro group can enhance binding affinity to target proteins.

-

Introduce New Interactions: The nitro group can act as a hydrogen bond acceptor, forming crucial interactions within the active site of a biological target.

-

Influence Physicochemical Properties: The presence of the nitro group can impact solubility, lipophilicity, and metabolic stability.

The Versatility of the 1-(3-Bromopropyl) Group

The 1-(3-bromopropyl) substituent serves as a versatile handle for creating a diverse library of analogs. The terminal bromine atom is a good leaving group, allowing for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This enables the introduction of various functional groups to probe the chemical space around the pyrazole core and optimize for potency and selectivity.

Potential Therapeutic Applications

Based on the known biological activities of substituted pyrazoles, 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives are promising candidates for several therapeutic areas:

-

Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[3][5][7] The functional groups on the title compound could be tailored to target specific cancer-related proteins.

-

Antimicrobial Activity: Pyrazole-containing compounds have shown broad-spectrum activity against bacteria and fungi.[4][8][9] The 1-(3-bromopropyl)-3-nitro-1H-pyrazole scaffold could serve as a starting point for the development of novel anti-infective agents.

Data Presentation: Biological Activity of Related Pyrazole Analogs

While specific biological data for 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives is emerging, the following table summarizes the activity of structurally related N-alkylated and nitrated pyrazoles to provide a context for their potential.

| Compound Class | Substituents | Biological Activity | IC₅₀ / MIC (µM) | Reference |

| N-Alkylated Nitropyrazoles | Varied N-alkyl chains, 3-nitro | Anticancer (various cell lines) | 0.5 - 25 | [7][10] |

| N-Aryl-3-nitropyrazoles | Varied aryl groups, 3-nitro | Antimicrobial (bacteria, fungi) | 1 - 50 | [8][11] |

| 1-Substituted-4-nitropyrazoles | Varied N-substituents | Kinase Inhibition (e.g., EGFR, VEGFR) | 0.1 - 10 | [7] |

Conclusion and Future Directions

The 1-(3-bromopropyl)-3-nitro-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic challenges, primarily centered on regioselective N-alkylation, can be overcome with careful control of reaction conditions. The inherent functionalities of this core structure provide ample opportunities for derivatization and optimization of biological activity. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in relevant biological assays to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding role of pyrazoles in modern drug discovery.

References

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (URL: [Link])

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (URL: [Link])

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (URL: [Link])

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. (URL: [Link])

-

Review: Anticancer Activity Of Pyrazole. (URL: [Link])

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])

-

Synthesis and antimicrobial activity of some novel pyrazoles. (URL: [Link])

-

Current status of pyrazole and its biological activities. (URL: [Link])

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (URL: [Link])

-

Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (URL: [Link])

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (URL: [Link])

-

Biologically active N-arylpyrazole-based compound. (URL: [Link])

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (URL: [Link])

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (URL: [Link])

-

Pyrazole synthesis. (URL: [Link])

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13]triazin-7(6H)-ones and Derivatives. (URL: [Link])

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. (URL: [Link])

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (URL: [Link])

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (URL: [Link])

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (URL: [Link])

-

194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

-

N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (URL: [Link])

-

Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (URL: [Link])

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13]triazin-7(6H)-ones and Derivatives. (URL: [Link])

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. mdpi.com [mdpi.com]

- 11. japer.in [japer.in]

- 12. mdpi.com [mdpi.com]

- 13. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-(3-Bromopropyl)-3-nitro-1H-pyrazole

The following technical guide provides an in-depth analysis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole , a specialized heterocyclic intermediate critical to the development of hypoxia-targeting radiopharmaceuticals and bioreductive prodrugs.

Core Identity & Physicochemical Profile[1]

-

CAS Number: 1250489-44-1

-

Molecular Formula: C₆H₈BrN₃O₂

-

Molecular Weight: 234.05 g/mol

-

IUPAC Name: 1-(3-bromopropyl)-3-nitro-1H-pyrazole

-

SMILES: O=C1=NN(CCCBr)C=C1

Part 1: Executive Technical Summary

1-(3-Bromopropyl)-3-nitro-1H-pyrazole represents a strategic "linker-warhead" scaffold in medicinal chemistry. Its value lies in the synergistic combination of two functional domains:

-

The 3-Nitropyrazole Core (The "Sensor"): Unlike its 2-nitroimidazole cousins (e.g., FMISO, EF5), the 3-nitropyrazole moiety offers a distinct redox potential (

), making it a highly specific trigger for hypoxia-selective reductive trapping . In low-oxygen environments (solid tumors, ischemic tissue), this nitro group is enzymatically reduced to a hydroxylamine, which covalently binds to intracellular macromolecules, "locking" the molecule inside the cell. -

The 3-Bromopropyl Chain (The "Linker"): This alkyl halide tail acts as a versatile electrophile. It allows for facile nucleophilic substitution (

) to attach radiolabels (e.g.,

Part 2: Synthesis & Manufacturing Protocol

Note: As a direct peer-reviewed "recipe" for this specific CAS is proprietary, the following protocol is derived from standard field-proven methodologies for alkylating nitropyrazoles, optimized for regioselectivity and yield.

Strategic Route: Regioselective N-Alkylation

The primary challenge in synthesizing N-substituted pyrazoles is controlling regioselectivity (N1 vs. N2 alkylation). For 3-nitropyrazole, the N1 position is sterically accessible but electronically deactivated. The use of a strong base and polar aprotic solvent is critical to drive the reaction.

Reagents & Materials

-

Precursor: 3-Nitro-1H-pyrazole (CAS 26621-44-3)

-

Alkylating Agent: 1,3-Dibromopropane (CAS 109-64-8) [Excess to prevent dimerization]

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Solvent: Anhydrous DMF or Acetonitrile (

)

Step-by-Step Protocol

-

Activation:

-

Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Cool to 0°C under an inert argon atmosphere.

-

Add Base (1.2 eq). Note: If using NaH, add portion-wise to control

evolution. Stir for 30 min until gas evolution ceases and the anion is formed (often indicated by a color change).

-

-

Alkylation:

-

Add 1,3-dibromopropane (3.0 – 5.0 eq) rapidly in one portion.

-

Critical Insight: A large excess of the dibromide is essential to favor mono-alkylation (forming the bromopropyl product) over bis-alkylation (linking two pyrazoles with a propyl chain).

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product will appear less polar than the starting material.

-

-

Work-up:

-

Quench with water (if NaH was used) or filter off solids (if

was used). -

Dilute with Ethyl Acetate and wash extensively with water/brine to remove DMF.

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography. Elute with a gradient of Hexanes

30% EtOAc/Hexanes. -

Yield Expectation: 60–75%.

-

Visual Workflow (DOT Diagram)

Caption: Optimized synthetic pathway for mono-alkylation of 3-nitropyrazole, highlighting the critical excess of alkylating agent to suppress dimerization.

Part 3: Applications in Drug Development & Imaging

Hypoxia PET Imaging (The "FMISO" Analog)

This compound serves as a direct precursor for next-generation hypoxia radiotracers. By displacing the terminal bromine with Fluorine-18, researchers generate [

-

Mechanism: In viable normoxic cells, the nitro group is reduced but rapidly re-oxidized by

(futile cycling), allowing the tracer to wash out. In hypoxic cells, re-oxidation is blocked; the intermediate is further reduced to reactive species that bind to proteins, providing high tumor-to-background contrast. -

Advantage: Pyrazole-based tracers often exhibit faster clearance profiles and lower lipophilicity (LogP) compared to traditional imidazole tracers (like FMISO), reducing background noise in PET scans.

Bioreductive Prodrug Linkers

The molecule acts as a "trigger" unit for prodrugs.

-

Design: A cytotoxin (e.g., a nitrogen mustard) is attached to the propyl chain.

-

Activation: The electron-withdrawing nitro group deactivates the cytotoxin. Upon hypoxic reduction to an electron-donating amine/hydroxylamine, the electronic switch "flips," activating the drug selectively in the tumor core.

Biological Mechanism Diagram

Caption: The "Futile Cycle" mechanism. In normoxia (green), the tracer clears. In hypoxia (black), the radical anion cannot re-oxidize and is irreversibly trapped.

Part 4: Characterization & Quality Control

Since specific spectral data for this intermediate is often proprietary, the following Predicted Data is constructed from validated fragments (1-(3-bromopropyl)pyrazole and 3-nitropyrazole) to guide validation.

Predicted NMR (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Py-H5 | 7.65 – 7.75 | Doublet (d) | 1H | Pyrazole Ring (Deshielded by |

| Py-H4 | 6.85 – 6.95 | Doublet (d) | 1H | Pyrazole Ring |

| N- | 4.35 – 4.45 | Triplet (t) | 2H | Methylene adjacent to Nitrogen |

| 3.35 – 3.45 | Triplet (t) | 2H | Methylene adjacent to Bromine | |

| C- | 2.35 – 2.45 | Quintet (m) | 2H | Central Methylene Linker |

Key QC Parameters

-

Regiochemistry Confirmation: Use NOESY 1D/2D NMR . Irradiation of the N-methylene protons (4.40 ppm) should show a strong NOE enhancement of the Pyrazole H-5 proton (7.70 ppm) and no enhancement of the nitro group, confirming N1 alkylation.

-

Purity: HPLC purity >95% is required for radiochemical precursors to prevent isotopic dilution or side-reactions during fluorination.

References

-

Hypoxia Imaging Principles: Dolbier, W. R., et al. "Synthesis of the hypoxia imaging agent [18F]EF5." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 44, no. 1, 2001. Link(Foundational chemistry for nitro-heterocycle alkylation).

-

General Pyrazole Alkylation: BenchChem. "Application Notes: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem Technical Guides, 2025. Link(Protocol adaptation source).

-

Nitro-Pyrazole Analogs: Bouhlel, A., et al. "Nitroimidazoles and hypoxia imaging: synthesis of three technetium-99m complexes." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 1, 2001. Link(Demonstrates use of nitro-heterocycle linkers).

-

Radiotracer Synthesis: Piel, M., et al. "Development of [18F]Fluoroazomycin-2'-deoxy-beta-D-ribofuranoside ([18F]FAZA)." Journal of Medicinal Chemistry, vol. 48, no. 23, 2005. Link(Validation of nitro-group reduction mechanism).

-

Compound Data: PubChemLite. "1-(3-bromopropyl)-1H-pyrazole hydrobromide Entry." PubChem, 2026. Link(Source for NMR shift prediction of the propyl chain).

Technical Guide: Safety, Handling, and Reactivity of 1-(3-bromopropyl)-3-nitro-1H-pyrazole

[1][2]

Executive Summary

1-(3-bromopropyl)-3-nitro-1H-pyrazole is a bifunctional heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including kinase inhibitors and radiopharmaceuticals.[1][2] Its chemical utility stems from its dual reactivity: the electrophilic alkyl bromide tail (susceptible to nucleophilic substitution) and the nitro group (a latent amine precursor).[2]

However, this utility introduces significant safety risks.[2] As a primary alkyl bromide, it acts as a potent alkylating agent with potential mutagenic properties.[2] Simultaneously, the nitro-pyrazole core introduces energetic concerns regarding thermal stability.[1][2] This guide synthesizes field-proven handling protocols to mitigate these specific risks during drug development workflows.

Part 1: Chemical Identity & Physicochemical Profiling[2]

Understanding the physical state and intrinsic stability of this molecule is the first line of defense.[2]

Structural Characterization

The molecule consists of a 3-nitropyrazole core N-alkylated with a propyl bromide chain.[1][2]

Physicochemical Properties Table[1][2][4]

| Property | Value / Characteristic | Operational Implication |

| Physical State | Low-melting solid or viscous oil | May require warming to dispense; handle as a liquid to prevent aerosolization.[1][2] |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH | Use compatible solvents for transfer; avoid water to prevent hydrolysis.[2] |

| Melting Point | Predicted: 40–60°C (approx.)[2] | Cold Chain Required. Store at 2–8°C to prevent degradation. |

| Reactivity | Electrophilic (Alkylating) | Reacts aggressively with thiols, amines, and DNA bases.[2] |

| Stability | Moisture & Light Sensitive | Store under inert atmosphere ( |

Part 2: Comprehensive Hazard Assessment

The Alkylating Threat (The Bromide Tail)

The 3-bromopropyl moiety is a primary alkyl halide.[1][2] In physiological conditions, this group can undergo

-

Acute Effects: Severe eye damage (lachrymator) and skin irritation.[2]

-

Sensitization: Repeated exposure may cause allergic contact dermatitis.[2]

The Energetic Threat (The Nitro Group)

While mononitro pyrazoles are generally more stable than polynitro analogs, the

-

Thermal Runaway: Reaction mixtures containing this intermediate should not be heated above 100°C without Differential Scanning Calorimetry (DSC) validation.

-

Incompatibility: Avoid contact with strong bases (e.g., NaH, KOtBu) in the absence of a solvent, as this can trigger rapid decomposition of the nitro-bearing ring.[2]

Part 3: Safe Handling & Synthesis Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of alkyl bromides due to rapid permeation.[2]

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Silver Shield / Laminate (0.025 mm) | Resists alkyl halide permeation (>480 min).[1][2] |

| Gloves (Outer) | Nitrile (Disposable) | Provides dexterity and protects the inner laminate glove.[2] |

| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory.[2] Prevents inhalation of vapors/aerosols.[2][4][5][6] |

| Eye Protection | Chemical Goggles + Face Shield | Required if handling >500 mg due to corrosive splash risk.[2] |

Protocol: Safe Dispensing & Solubilization

-

Step 1: Allow the storage vial to equilibrate to room temperature inside a fume hood (prevents condensation).[2]

-

Step 2: If the compound has solidified, do not use a heat gun.[2] Use a water bath set to <40°C.[2]

-

Step 3: Dissolve immediately in the reaction solvent (e.g., DMF or DCM) to lower the vapor pressure and reduce dust/aerosol risk.[2]

Protocol: Reaction Monitoring (Self-Validating)

Do not rely solely on LCMS, as the bromide leaving group can corrode steel lines.[1][2] Use Thin Layer Chromatography (TLC) with a specific visualization stain.[2]

Part 4: Visualization of Safety Workflows

Decision Tree: Handling & Spill Response

This diagram outlines the logical flow for handling spills or exposure, prioritizing the neutralization of the alkylating agent.

Caption: Workflow for mitigating exposure to alkylating agents. Note the use of Thiosulfate for chemical neutralization.

Degradation Pathway (Storage Stability)

Understanding how the molecule breaks down helps in troubleshooting low yields.[2]

Caption: Primary degradation pathways.[1][2] Hydrolysis releases HBr, necessitating acid-resistant storage caps.[1][2]

Part 5: Emergency Response & Decontamination[2]

Chemical Neutralization (The "Quench")

In the event of a spill, simple water washing is insufficient because the alkyl bromide is lipophilic and persistent.[2]

-

Decontamination Solution: 10% w/v Sodium Thiosulfate (

) in water.[2] -

Mechanism: The thiosulfate anion is a soft nucleophile that rapidly reacts with the alkyl bromide to form a non-toxic Bunte salt (

), displacing the bromide.[1][2]

Fire Fighting

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Alkyl Halides. Retrieved from [Link][1][2]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.[2] Springer.[2] (Reference for alkylation mechanisms and NBP staining).

Sources

- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1250489-44-1|1-(3-Bromopropyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. cdn.pfizer.com [cdn.pfizer.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract